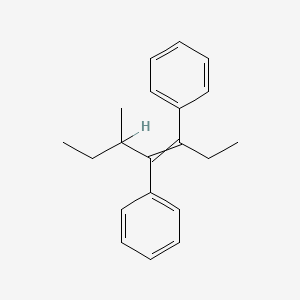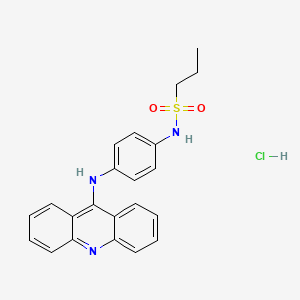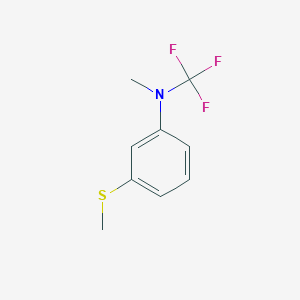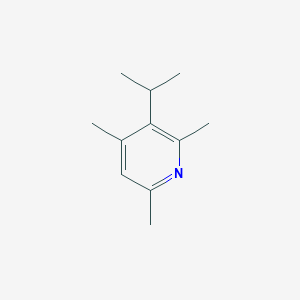
1-(2-Chloropyridin-4-yl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
The synthesis of 1-(2-Chloropyridin-4-yl)propane-1,3-diol typically involves the chlorination of pyridine derivatives followed by the introduction of the propane-1,3-diol moiety. One common synthetic route includes:
Chlorination of Pyridine: Pyridine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Addition of Propane-1,3-diol: The chlorinated pyridine is then reacted with propane-1,3-diol under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
化学反応の分析
1-(2-Chloropyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloropyridin-4-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-(2-Chloropyridin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and the diol moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-(2-Chloropyridin-4-yl)propane-1,3-diol can be compared with other similar compounds such as:
1-(Pyridin-4-yl)propane-1,3-diol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
1-(2-Chloropyridin-3-yl)propane-1,3-diol:
1-(Pyridin-2-yl)propane-1,3-diol: Similar structure but with the pyridine ring attached at a different position, leading to variations in its reactivity and uses.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-8-5-6(1-3-10-8)7(12)2-4-11/h1,3,5,7,11-12H,2,4H2 |
InChIキー |
IAHIFFJMNLIFIL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(CCO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
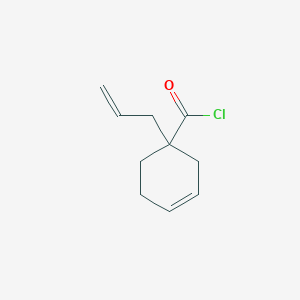

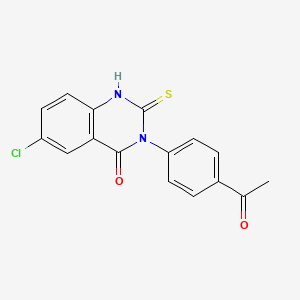
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
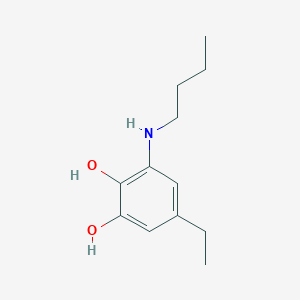
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
